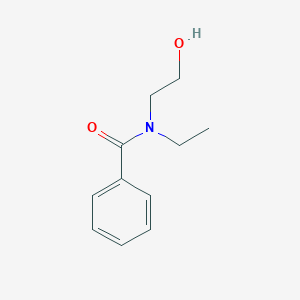
N-Ethyl-N-(2-hydroxyethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N-(2-hydroxyethyl)benzamide is an organic compound with the molecular formula C11H15NO2. It is a derivative of benzamide, where the amide nitrogen is substituted with an ethyl group and a 2-hydroxyethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Ethyl-N-(2-hydroxyethyl)benzamide can be synthesized through the direct condensation of benzoic acid with N-ethyl-2-hydroxyethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N-(2-hydroxyethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-ethyl-N-(2-oxoethyl)benzamide.
Reduction: The amide group can be reduced to an amine, yielding N-ethyl-N-(2-hydroxyethyl)benzylamine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: N-ethyl-N-(2-oxoethyl)benzamide.
Reduction: N-ethyl-N-(2-hydroxyethyl)benzylamine.
Substitution: Various substituted benzamide derivatives.
Applications De Recherche Scientifique
N-Ethyl-N-(2-hydroxyethyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of N-Ethyl-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may act as an inhibitor of quorum sensing in bacteria, thereby reducing biofilm formation and bacterial resistance . The exact molecular pathways involved depend on the specific application and target organism.
Comparaison Avec Des Composés Similaires
N-Ethyl-N-(2-hydroxyethyl)benzamide can be compared with other benzamide derivatives, such as:
N-(2-Hydroxyethyl)benzamide: Lacks the ethyl group on the amide nitrogen.
N-Ethylbenzamide: Lacks the 2-hydroxyethyl group.
N-(2,2,2-Tribromo-1-hydroxyethyl)benzamide: Contains a tribromo substitution on the hydroxyethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
21010-54-8 |
|---|---|
Formule moléculaire |
C11H15NO2 |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
N-ethyl-N-(2-hydroxyethyl)benzamide |
InChI |
InChI=1S/C11H15NO2/c1-2-12(8-9-13)11(14)10-6-4-3-5-7-10/h3-7,13H,2,8-9H2,1H3 |
Clé InChI |
DEQCOBZTSSIPMT-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCO)C(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



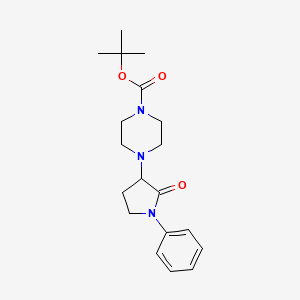
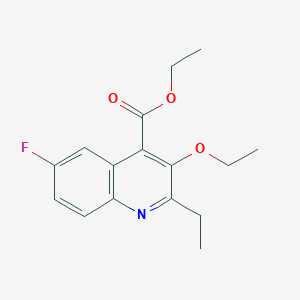
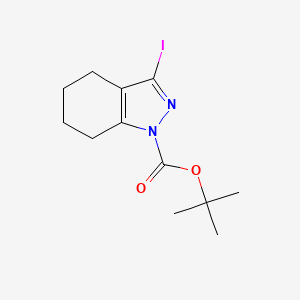
![4-pyridin-4-yl-6-(1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B13884322.png)
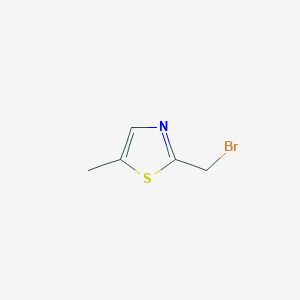

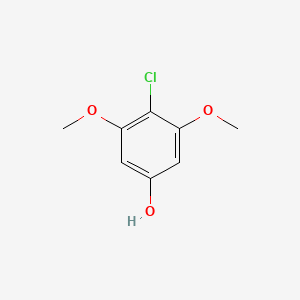
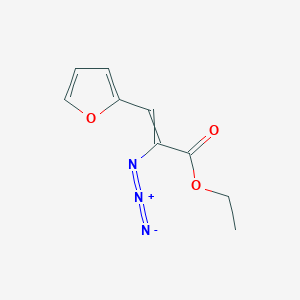
![Methyl 2-thieno[3,2-b]pyridin-5-ylacetate](/img/structure/B13884362.png)
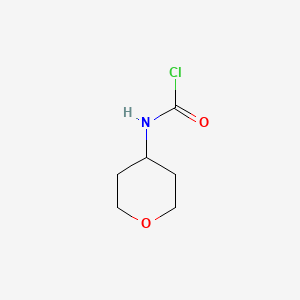
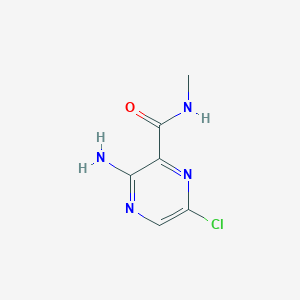
![N-[2-(4-bromophenyl)ethyl]-2-Furanmethanamine](/img/structure/B13884399.png)

